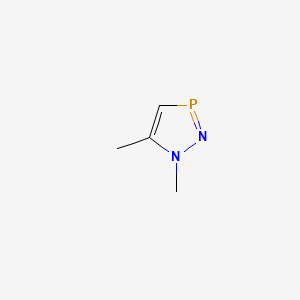
1,5-Dimethyl-1H-1,2,3-diazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring contributes to its aromaticity and potential for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,3-diazaphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable phosphine with a diazomethane derivative under controlled conditions. For example, the reaction of 3,5-diphenyl-[1,2,4]diazaphosphole with n-butyllithium in tetrahydrofuran (THF) can yield a dimeric complex . Another method involves the use of novel reagents and cycloaddition reactions to form the desired diazaphosphole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the diazaphosphole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of functionalized diazaphosphole derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-1,2,3-diazaphosphole has several scientific research applications, including:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of advanced materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-diazaphosphole involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms. These atoms can interact with different molecular targets and pathways, facilitating reactions such as cycloaddition, coordination with metal ions, and formation of stable complexes. The compound’s aromaticity and electronic properties also play a crucial role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Diazaphosphole: Similar structure but without the methyl groups.
1,3,2-Dioxaphosphorinan-2-one: Contains oxygen atoms in the ring instead of nitrogen.
1,5-Dimethyl-1H-pyrazole: Similar five-membered ring but with different heteroatoms.
Uniqueness
1,5-Dimethyl-1H-1,2,3-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct electronic and chemical properties. The methyl groups further enhance its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
69991-36-2 |
|---|---|
Molekularformel |
C4H7N2P |
Molekulargewicht |
114.09 g/mol |
IUPAC-Name |
1,5-dimethyldiazaphosphole |
InChI |
InChI=1S/C4H7N2P/c1-4-3-7-5-6(4)2/h3H,1-2H3 |
InChI-Schlüssel |
JLIQPZGAFMFSJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

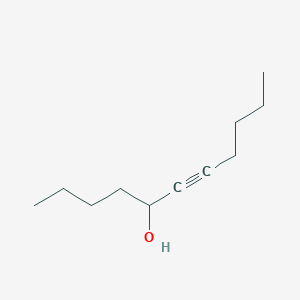
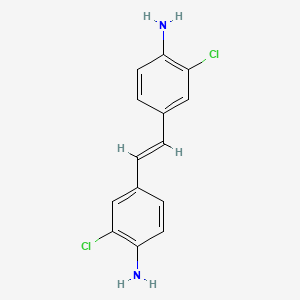
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
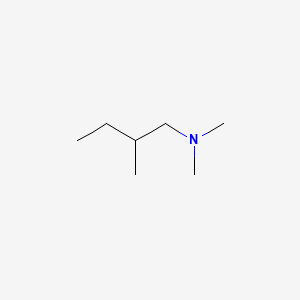
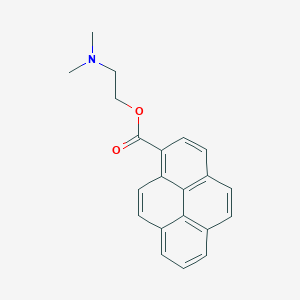
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

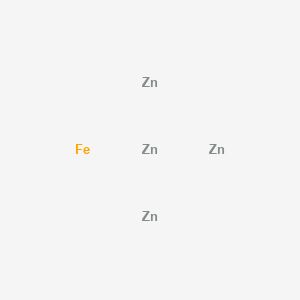
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)

